molecular formula C10H11ClO3 B1583226 Ethyl 2-(3-chlorophenoxy)acetate CAS No. 52094-98-1

Ethyl 2-(3-chlorophenoxy)acetate

Cat. No.: B1583226
CAS No.: 52094-98-1
M. Wt: 214.64 g/mol
InChI Key: HBPWQKZOBIRMFA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenoxy)acetate is an organic compound with the molecular formula C10H11ClO3. It is an ester derived from the reaction of 3-chlorophenol and ethyl chloroacetate. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-chlorophenoxy)acetate can be synthesized through the esterification of 3-chlorophenol with ethyl chloroacetate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-chlorophenol and ethyl acetate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

    Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed:

    Hydrolysis: 3-chlorophenol and ethyl acetate.

    Reduction: Corresponding alcohol.

    Substitution: Substituted phenoxyacetates.

Scientific Research Applications

Ethyl 2-(3-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorophenoxy)acetate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 3-chlorophenol, which may exert biological effects. The pathways involved in its mechanism of action include enzymatic hydrolysis and subsequent interactions with cellular components.

Comparison with Similar Compounds

    Ethyl 2-(4-chlorophenoxy)acetate: Similar structure but with the chlorine atom at the para position.

    Ethyl 2-(2-chlorophenoxy)acetate: Chlorine atom at the ortho position.

    Ethyl 2-(3-bromophenoxy)acetate: Bromine atom instead of chlorine.

Uniqueness: Ethyl 2-(3-chlorophenoxy)acetate is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-(3-chlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPWQKZOBIRMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352765
Record name ethyl 2-(3-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52094-98-1
Record name ethyl 2-(3-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetone (320 ml), 75 g (450 mmol) of ethyl bromoacetate, and 40.0 g (310 mmol) of 3-chlorophenol were mixed together, then 69.8 g (505 mmol) of potassium carbonate was added. The mixture was mechanically stirred and heated to reflux for 4 h, and after cooling to room temperature, was poured into 350 mL of ethyl acetate. To this was then cautiously added 400 mL of 1M HCl, taking care to avoid excess foaming. The layers were separated and the aqueous layer was extracted with portions of ethyl acetate (3×200 mL). The combined organic layers were dried over MgSO4, filtered, concentrated, and the resulting solid was recrystallized from hexane to afford 58 g (87%) of 10 as a white solid, m.p.=39-40° C. 1H NMR δ 7.20-7.08 (m, 1 H), 6.95-6.82 (m, 2 H), 6.75-6.70 (m, 1 H), 4.53 (s, 2 H), 4.21 (q, J=7.2 Hz, 2 H), 1.23 (t, J=7.2 Hz, 3 H).
Quantity
69.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Synthesis routes and methods II

Procedure details

Acetone (320 ml), 75 g (450 mmol) of ethyl bromoacetate, and 40.0 g (310 mmol) of 3-chlorophenol were mixed together, then 69.8 g (505 mmol) of potassium carbonate was added. The mixture was mechanically stirred and heated to reflux for 4 h, and after cooling to room temperature, was poured into 350 mL of ethyl acetate. To this was then cautiously added 400 mL of 1M HCl, taking care to avoid excess foaming. The layers were separated and the aqueous layer was extracted with portions of ethyl acetate (3×200 mL). The combined organic layers were dried over MgSO4, filtered, concentrated, and the resulting solid was recrystallized from hexane to afford 58 g (87%) of 10 as a white solid, m.p.=39°-40° C. 1H NMR δ 7.20-7.08 (m, 1H), 6.95-6.82 (m, 2H), 6.75-6.70 (m, 1H), 4.53 (s, 2H), 4.21 (q, J=7.2 Hz, 2H), 1.23 (t, J=7.2 Hz, 3H).
Quantity
69.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Four
Quantity
320 mL
Type
solvent
Reaction Step Four
Name
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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